molecular formula C18H11N3O2S B3582519 3-(benzo[d]thiazol-2-yl)-5-hydroxypyrrolo[1,2-a]quinazolin-2(1H)-one

3-(benzo[d]thiazol-2-yl)-5-hydroxypyrrolo[1,2-a]quinazolin-2(1H)-one

Cat. No.: B3582519
M. Wt: 333.4 g/mol
InChI Key: UAUFWNBHHUQIHR-UHFFFAOYSA-N
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Description

3-(benzo[d]thiazol-2-yl)-5-hydroxypyrrolo[1,2-a]quinazolin-2(1H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a benzo[d]thiazole moiety fused with a pyrroloquinazolinone core, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzo[d]thiazol-2-yl)-5-hydroxypyrrolo[1,2-a]quinazolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[d]thiazole intermediate, which is then coupled with a suitable pyrroloquinazolinone precursor under specific reaction conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts such as palladium or copper salts to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(benzo[d]thiazol-2-yl)-5-hydroxypyrrolo[1,2-a]quinazolin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(benzo[d]thiazol-2-yl)-5-hydroxypyrrolo[1,2-a]quinazolin-2(1H)-one stands out due to its unique structural combination of benzo[d]thiazole and pyrroloquinazolinone moieties, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different scientific fields further highlight its uniqueness .

Properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-2-hydroxy-1H-pyrrolo[1,2-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N3O2S/c22-13-9-21-12-7-3-1-5-10(12)17(23)20-16(21)15(13)18-19-11-6-2-4-8-14(11)24-18/h1-8,22H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAUFWNBHHUQIHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C2=NC(=O)C3=CC=CC=C3N21)C4=NC5=CC=CC=C5S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(benzo[d]thiazol-2-yl)-5-hydroxypyrrolo[1,2-a]quinazolin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
3-(benzo[d]thiazol-2-yl)-5-hydroxypyrrolo[1,2-a]quinazolin-2(1H)-one
Reactant of Route 3
Reactant of Route 3
3-(benzo[d]thiazol-2-yl)-5-hydroxypyrrolo[1,2-a]quinazolin-2(1H)-one
Reactant of Route 4
Reactant of Route 4
3-(benzo[d]thiazol-2-yl)-5-hydroxypyrrolo[1,2-a]quinazolin-2(1H)-one
Reactant of Route 5
3-(benzo[d]thiazol-2-yl)-5-hydroxypyrrolo[1,2-a]quinazolin-2(1H)-one
Reactant of Route 6
3-(benzo[d]thiazol-2-yl)-5-hydroxypyrrolo[1,2-a]quinazolin-2(1H)-one

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